Tasquinimod - 254964-60-8

Tasquinimod

Catalog Number: EVT-283503
CAS Number: 254964-60-8
Molecular Formula: C20H17F3N2O4
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tasquinimod (ABR-215050; CAS number 254964-60-8; 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]1,2-dihydroquinoline-3-carboxamide) is a second-generation, orally active quinoline-3-carboxamide derivative. [ [], [], [], [] ] It falls under the classification of anti-angiogenic and immunomodulatory agents. [ [], [], [], [], [], [], [] ] Tasquinimod's primary role in scientific research is centered around its ability to inhibit tumor growth and metastasis by targeting the tumor microenvironment. [ [], [], [], [], [], [], [], [], [] ]

Synthesis Analysis

While the provided literature mentions Tasquinimod as a second-generation quinoline-3-carboxamide analog, specific details regarding its synthesis, technical details, or parameters are absent. [ [] ] Further research into publications focused on its chemical synthesis is necessary for a comprehensive analysis of its production.

Molecular Structure Analysis

The molecular structure of Tasquinimod is characterized by two crucial carbonyl oxygens located in the quinoline-2-position and the 3-position carboxamide side chain. [ [] ] These carbonyl oxygens are essential for its activity and may play a role in bidentate metal binding. [ [], [] ]

Chemical Reactions Analysis

Tasquinimod interacts with zinc-bound proteins, demonstrating low nanomolar affinity. [ [] ] Specifically, it binds to the regulatory Zn(2+) binding domain of histone deacetylase 4 (HDAC4). [ [], [], [] ] This interaction prevents the formation of HDAC4/N-CoR/HDAC3 complexes, crucial for epigenetic reprogramming in cancer cells. [ [], [] ]

Mechanism of Action

Tasquinimod's primary mechanism of action involves targeting the tumor microenvironment, primarily through the inhibition of angiogenesis and immunomodulation. [ [], [], [], [], [], [], [] ] It achieves this by:

  • Binding to HDAC4: Tasquinimod acts as an allosteric modulator of HDAC4, preventing its interaction with N-CoR and HDAC3. [ [], [], [] ] This disruption inhibits the deacetylation of histones and client transcription factors like hypoxia-inducible factor-1α (HIF-1α), which are essential for cancer cell survival and angiogenic responses. [ [], [] ]
  • Targeting S100A9: Tasquinimod binds to S100A9, preventing its interaction with receptors such as TLR4, RAGE, and CD147. [ [], [], [], [], [], [], [] ] This interaction plays a significant role in modulating the accumulation and function of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). [ [], [], [], [], [], [], [], [], [], [], [], [] ] Tasquinimod reduces MDSC infiltration in tumors and skews the TAM population towards a more immunostimulatory phenotype. [ [], [], [], [], [] ] This immunomodulatory effect enhances T-cell responses and improves the efficacy of cancer immunotherapies. [ [], [], [] ]
Applications
  • Prostate Cancer: Tasquinimod has been extensively studied in prostate cancer models, demonstrating promising results in delaying disease progression, inhibiting metastasis, and improving survival in castration-resistant prostate cancer. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]
  • Multiple Myeloma: Research suggests that Tasquinimod holds potential as a therapeutic option for multiple myeloma, targeting the immunosuppressive bone marrow microenvironment and inhibiting myeloma cell proliferation. [ [], [], [] ]
  • Other Solid Tumors: Studies have explored the application of Tasquinimod in other solid tumors, including renal cell carcinoma, ovarian cancer, melanoma, bladder cancer, and small cell lung cancer. [ [], [], [], [], [], [], [] ] It shows promising results in inhibiting tumor growth, angiogenesis, and metastasis in these models.
  • Renal Injury and Fibrosis: Tasquinimod has been investigated for its potential in alleviating renal injury and fibrosis by inhibiting HDAC4, demonstrating promising results in reducing fibrotic protein expression, tubular epithelial cell arrest, and renal cell injury. [ [] ]
Future Directions
  • Combination Therapies: Exploring its potential in combination with other anticancer agents, especially immunotherapies like checkpoint inhibitors, to enhance its therapeutic efficacy in various cancers. [ [], [], [], [] ]
  • Drug Delivery Systems: Development of novel drug delivery systems, such as pH-sensitive hydrogels, to enhance its targeted delivery and therapeutic efficacy in specific cancer types. [ [] ]

Properties

CAS Number

254964-60-8

Product Name

Tasquinimod

IUPAC Name

4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide

Molecular Formula

C20H17F3N2O4

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3

InChI Key

ONDYALNGTUAJDX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

ABR215050, ABR-215050, ABR 215050, Tasquinimod

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.